molecular formula C15H24N2O B14406324 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one CAS No. 86093-86-9

1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one

Cat. No.: B14406324
CAS No.: 86093-86-9
M. Wt: 248.36 g/mol
InChI Key: HZBXYWZMYSOJIG-UHFFFAOYSA-N
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Description

1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is a symmetrical ketocyanine dye known for its unique optical properties. This compound is characterized by its ability to exhibit strong solvatochromic and acidochromic behaviors, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one typically involves the condensation of appropriate aldehydes or ketones with dimethylamine. One common method includes the reaction of furan-2-carboxaldehyde with ethyl 2-cyano-3-(1H-pyrrol-2-yl)-acrylate in the presence of a catalytic amount of p-toluenesulphonic acid (p-TSA) in dichloromethane, followed by refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one involves its ability to undergo intramolecular charge transfer (ICT). This process is influenced by the solvent polarity and the presence of hydrogen-bond donors or acceptors. The compound’s large dipole moment change during electronic transitions allows it to act as a micropolarity and viscosity reporter, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one is unique due to its symmetrical structure and the presence of dimethylamino groups, which contribute to its strong solvatochromic and acidochromic properties. These characteristics make it particularly valuable for studying ICT processes and developing optical sensors .

Properties

CAS No.

86093-86-9

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1,9-bis(dimethylamino)-3,7-dimethylnona-1,3,6,8-tetraen-5-one

InChI

InChI=1S/C15H24N2O/c1-13(7-9-16(3)4)11-15(18)12-14(2)8-10-17(5)6/h7-12H,1-6H3

InChI Key

HZBXYWZMYSOJIG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C=C(C)C=CN(C)C)C=CN(C)C

Origin of Product

United States

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